molecular formula C22H13BrFNO4 B14952833 7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952833
M. Wt: 454.2 g/mol
InChI Key: YAYUUIADNDXIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a high-value chemical scaffold designed for research use only in drug discovery and medicinal chemistry. This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, a privileged structure recognized for its broad biological potential . The core dihydrochromeno[2,3-c]pyrrole skeleton is of significant interest as a mimetic of glycosaminoglycans and has been investigated as a glucokinase activator . The specific substitution pattern on this molecule—featuring a bromo atom, a 2-fluorophenyl ring, and a furanylmethyl group—is designed to enhance its electronic properties, binding affinity, and metabolic stability, making it a promising candidate for constructing targeted libraries in diversity-oriented synthesis . Researchers can utilize this compound as a key intermediate in multicomponent reactions to rapidly generate more complex, drug-like molecules for high-throughput screening against various biological targets . Its structural features make it particularly relevant for projects targeting infectious diseases and oncology, given that related pyrrole-containing natural products like pyranonigrins have demonstrated potent antioxidant activity and inhibition of the SARS-CoV-2 Main protease (Mpro), while other synthetic fused-pyrrole compounds are being explored for anti-proliferative effects . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H13BrFNO4

Molecular Weight

454.2 g/mol

IUPAC Name

7-bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13BrFNO4/c23-12-7-8-17-15(10-12)20(26)18-19(14-5-1-2-6-16(14)24)25(22(27)21(18)29-17)11-13-4-3-9-28-13/h1-10,19H,11H2

InChI Key

YAYUUIADNDXIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-BROMO-1-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the fluorophenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated precursor.

    Incorporation of the furan-2-ylmethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted chromeno[2,3-c]pyrroles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the fluorophenyl and furan moieties may enhance its biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have been investigated for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-BROMO-1-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets, while the furan moiety could contribute to the overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between 7-bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and two closely related compounds from recent studies:

Position/Feature Target Compound Compound A () Compound B ()
Position 1 Substituent 2-fluorophenyl 3-hydroxyphenyl 2-fluorophenyl
Position 2 Substituent Furan-2-ylmethyl Furan-2-ylmethyl 5-methyl-1,2-oxazol-3-yl
Position 6 Substituent None Methyl Methyl
Position 7 Substituent Bromo Chloro Chloro
Core Structure 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Key Observations :

  • Halogen Effects : The bromine atom in the target compound (vs. chlorine in Compounds A and B) may enhance electron-withdrawing effects and influence intermolecular interactions (e.g., halogen bonding) .
  • Heterocyclic Variations : The furan-2-ylmethyl group (shared with Compound A) differs from the 5-methyloxazole in Compound B, altering aromaticity and steric bulk .

Physicochemical Property Comparison

Available data for analogs suggest trends in physicochemical behavior:

Property Compound A () Compound B () Target Compound (Inferred)
Melting Point 276–279 °C Not reported Not available
IR (C=O Stretching) 1659–1694 cm⁻¹ Not reported Expected similar range (~1650–1700 cm⁻¹)
1H NMR (Key Shifts) δ 9.51 (OH), δ 5.38 (CH), δ 2.48 (CH3) Not reported Likely upfield shifts for bromine vs. chlorine
Synthetic Yield 62% Not reported Not available

Analysis :

  • Compound A’s higher melting point may reflect hydrogen bonding from the 3-hydroxyphenyl group .
  • The absence of a methyl group at position 6 in the target compound could reduce steric hindrance compared to Compounds A and B.

Research Findings and Implications

Synthetic Accessibility : Compound A was synthesized in 62% yield via a multi-component reaction, suggesting that the target compound’s bromine substitution may require optimized halogenation conditions .

Stability and Reactivity : The furan-2-ylmethyl group (shared with Compound A) may confer lower oxidative stability compared to Compound B’s oxazole, which has a more robust aromatic system .

Biological Activity

7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential pharmacological applications. Its unique structure incorporates multiple functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22_{22}H18_{18}BrFNO3_{3} and a molecular weight of approximately 470.7 g/mol. The presence of bromine and fluorine substituents along with a furan moiety enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to 7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit notable antimicrobial activities. For instance:

  • Pyrrole Derivatives : Studies have shown that halogenated pyrroles can exert significant antibacterial effects against various pathogens. For example, compounds like ororoidin and ageliferin have demonstrated activity against Gram-negative bacteria .
  • Mechanism of Action : The proposed mechanisms include disruption of bacterial cell membranes and inhibition of key enzymatic pathways .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar chromeno-pyrrole derivatives have been investigated for their ability to inhibit tumor growth:

  • In Vitro Studies : Compounds sharing structural features with 7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown cytotoxic effects on various cancer cell lines .
  • SAR Insights : Modifications in the substituents on the pyrrole ring have been linked to increased potency against specific cancer types .

Case Studies

Several studies highlight the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Castro-Falcon et al. (2023)BromoageliferinAntibacterialSignificant inhibition against Gram-negative bacteria .
Zhang et al. (2019)Phallusialides A-EAntimicrobialActive against MRSA and E. coli; MIC values reported .
Hao et al. (2014)PyrrolamidesAntitumorInhibits DNA gyrase; potential for new antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of 7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be influenced by the following factors:

  • Substituent Effects : The presence of halogen atoms (Br and F) can enhance lipophilicity and improve binding affinity to biological targets.
  • Fused Ring Systems : The chromeno-pyrrole framework contributes to the stability and reactivity of the compound.

Q & A

Q. What are the optimal synthetic routes for preparing 7-bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of the core 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold involves cyclocondensation of substituted coumarins with amines or amino alcohols under acidic conditions. For brominated derivatives, bromination at the 7-position should precede ring closure to avoid steric hindrance. Substituents like the 2-fluorophenyl and furanylmethyl groups are introduced via nucleophilic substitution or alkylation during intermediate stages. Key parameters for yield optimization include:
  • Temperature control : Reactions performed at 80–100°C in anhydrous DMF or THF improve cyclization efficiency .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution for bromine incorporation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves regioisomeric byproducts.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR should confirm the presence of the fluorophenyl (δ 7.1–7.5 ppm, coupled with ¹⁹F), furanylmethyl (δ 6.3–7.4 ppm for furan protons), and dihydrochromeno-pyrrole backbone (δ 4.5–5.2 ppm for CH₂ groups). ¹⁹F NMR can verify para-substitution on the phenyl ring .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect bromine isotopic patterns (m/z ≈ 485 [M+H]⁺ with ¹⁸¹Br/⁷⁹Br ratio) .
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, particularly for the fused chromeno-pyrrole system .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data between computational predictions and experimental results (e.g., in molecular docking or reactivity studies)?

  • Methodological Answer :
  • Docking vs. Experimental Binding Affinity : If computational models (e.g., AutoDock Vina) predict strong binding to a target (e.g., kinase enzymes) but in vitro assays show weak activity, re-evaluate:
  • Protonation states : Adjust ligand tautomers using tools like Schrödinger’s Epik .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Reactivity Discrepancies : If DFT calculations suggest facile bromine displacement but experiments show inertness, verify steric effects via conformational analysis (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. How can substituents (e.g., 2-fluorophenyl vs. furanylmethyl) influence the compound’s electronic properties and biological activity?

  • Methodological Answer :
  • Electronic Effects : Use Hammett constants (σₚ for fluorophenyl = +0.06) and frontier molecular orbital (FMO) analysis to predict electron-withdrawing/donating effects. The furan’s oxygen lone pairs increase electron density at the pyrrole nitrogen, enhancing nucleophilicity .
  • Biological SAR : Compare IC₅₀ values against analogues (e.g., replacing furan with thiophene) in enzyme inhibition assays. For example, furan’s planar geometry may improve π-stacking in enzyme active sites vs. bulkier substituents .

Q. What experimental and computational approaches are recommended for studying degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidizing agents (H₂O₂). Monitor degradation via LC-MS and identify products (e.g., demethylation or ring-opening) .
  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism. Validate with microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between X-ray crystallography and NMR data regarding the compound’s conformation?

  • Methodological Answer :
  • Dynamic vs. Static Structures : X-ray captures a single conformation in the crystal lattice, while NMR reflects solution-state dynamics. Perform variable-temperature NMR to detect rotameric equilibria (e.g., furanylmethyl rotation).
  • DFT Optimization : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant conformers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Chromeno-Pyrrole Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFEnhances cyclization rate
Temperature80–100°CMinimizes side reactions
Bromination AgentNBS (in CCl₄)Selective 7-position addition

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueCritical ParametersDiagnostic Peaks/FeaturesReference
¹H NMRCDCl₃, 500 MHzδ 5.1 ppm (dihydro-pyrrole CH₂)
HPLC-MSC18, 0.1% formic acidm/z 485 [M+H]⁺
XRDMo-Kα radiationResolution < 1.0 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.